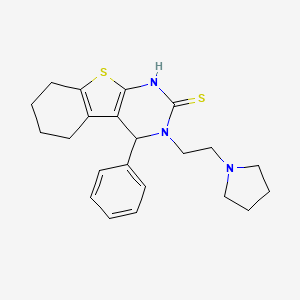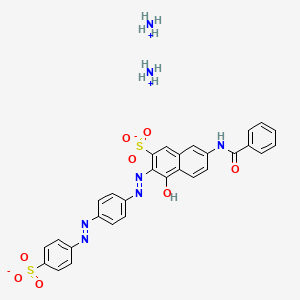
Diammonium 7-benzamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate is a complex organic compound with the molecular formula C29H27N7O8S2. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-aminobenzamide. The resulting intermediate is then further coupled with 7-amino-4-hydroxy-3-naphthalenesulfonic acid under controlled pH conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate groups, to form derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce corresponding amines.
Scientific Research Applications
Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism by which Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo groups can form stable complexes with these targets, leading to changes in their structure and function. This interaction is often exploited in staining and analytical applications to visualize and quantify biological molecules.
Comparison with Similar Compounds
Similar Compounds
Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate: Similar in structure but differs in the cation used, which can affect its solubility and reactivity.
Direct Red 81: Another azo dye with similar applications but different molecular structure and properties.
Uniqueness
Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate is unique due to its specific combination of functional groups, which confer distinct color properties and reactivity. Its ability to form stable complexes with various molecules makes it particularly valuable in analytical and industrial applications.
Properties
CAS No. |
83968-57-4 |
|---|---|
Molecular Formula |
C29H21N5O8S2.2H3N C29H27N7O8S2 |
Molecular Weight |
665.7 g/mol |
IUPAC Name |
diazanium;7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C29H21N5O8S2.2H3N/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;;/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42);2*1H3 |
InChI Key |
QHPKCULCVZCJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



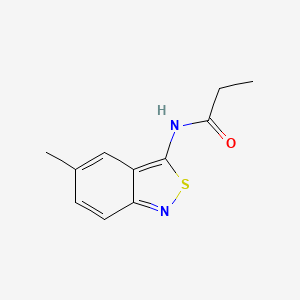
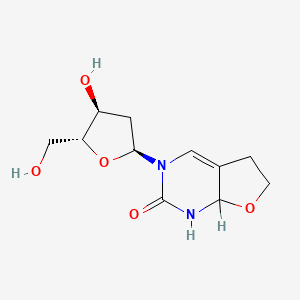
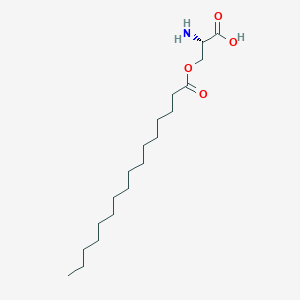
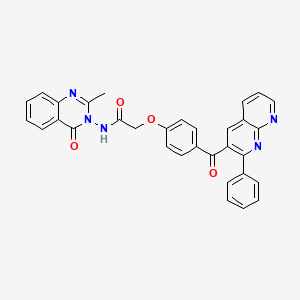
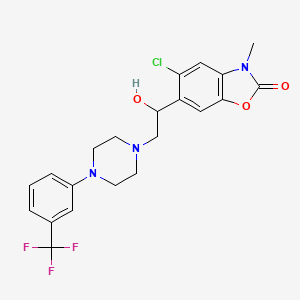
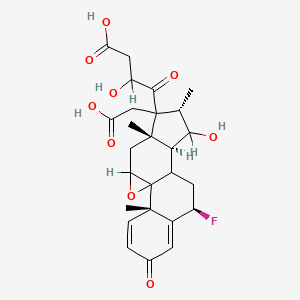

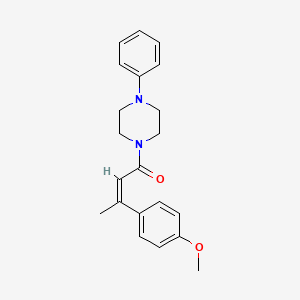

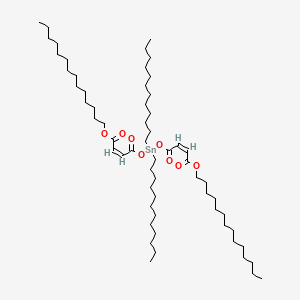
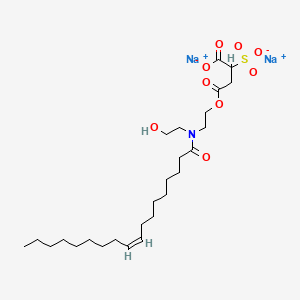
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
